D-Iditol-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

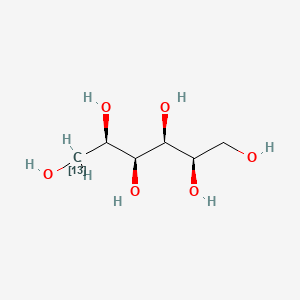

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1 |

InChI Key |

FBPFZTCFMRRESA-PLHWEQNCSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled D-Iditol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of ¹³C labeled D-Iditol. Given the absence of a standardized, publicly available protocol, this document outlines a scientifically grounded approach based on established principles of carbohydrate chemistry, including catalytic hydrogenation and chromatographic separation. This guide is intended to serve as a foundational resource for researchers seeking to produce this valuable isotopically labeled sugar alcohol for use in metabolic studies, particularly in the context of galactokinase deficiency and related metabolic disorders.

Introduction

D-Iditol is a six-carbon sugar alcohol (polyol) and an epimer of the more common sorbitol and mannitol. While present in trace amounts in some natural sources, it gains significant biological relevance in the context of certain metabolic disorders. In individuals with galactokinase deficiency, the impaired metabolism of galactose leads to its alternative reduction to galactitol (dulcitol), and D-iditol has also been identified as a metabolite that accumulates in this condition[1]. The availability of isotopically labeled D-Iditol, specifically with carbon-13 (¹³C), is crucial for researchers to trace its metabolic fate, understand its pathophysiological roles, and develop potential diagnostic or therapeutic strategies.

This guide details a proposed chemical synthesis route starting from commercially available ¹³C labeled D-fructose, followed by a rigorous purification protocol to isolate the desired ¹³C D-Iditol from its isomers.

Proposed Synthesis of ¹³C Labeled D-Iditol

The proposed synthesis of ¹³C labeled D-Iditol is based on the catalytic hydrogenation of uniformly labeled ¹³C D-fructose. This reaction is known to produce a mixture of hexitol isomers, including D-sorbitol, D-mannitol, and D-iditol. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions. While specific conditions to maximize the yield of D-iditol are not extensively documented, a plausible approach using a copper-based catalyst is presented below.

Synthesis Workflow

The overall workflow for the synthesis and purification of ¹³C labeled D-Iditol is depicted in the following diagram.

Caption: Proposed workflow for the synthesis and purification of ¹³C labeled D-Iditol.

Experimental Protocol: Catalytic Hydrogenation of ¹³C D-Fructose

Objective: To reduce ¹³C labeled D-fructose to a mixture of ¹³C labeled hexitols, including D-iditol.

Materials:

-

¹³C₆-D-Fructose (uniformly labeled, 99 atom % ¹³C)

-

Copper-Nickel on Silica (Cu-Ni/SiO₂) catalyst[2]

-

Deionized water (HPLC grade)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Cu-Ni/SiO₂ catalyst. This may involve reduction under a hydrogen stream at an elevated temperature.

-

Reaction Setup: In a high-pressure autoclave reactor, dissolve a specified amount of ¹³C₆-D-fructose in deionized water to create a solution of desired concentration (e.g., 10-20% w/v).

-

Catalyst Addition: Add the pre-activated Cu-Ni/SiO₂ catalyst to the fructose solution. The catalyst loading is a critical parameter and should be optimized (e.g., 5-10% by weight of fructose).

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-50 bar).

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 100-120°C) with vigorous stirring. Maintain these conditions for a set reaction time (e.g., 2-4 hours).

-

Reaction Quenching and Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with deionized water to recover any adsorbed product.

-

Sample Preparation for Purification: The resulting aqueous solution containing the mixture of ¹³C labeled hexitols is then concentrated under reduced pressure to a suitable concentration for chromatographic purification.

Purification of ¹³C Labeled D-Iditol

The primary challenge in the synthesis of D-iditol is its separation from the isomeric byproducts, D-sorbitol and D-mannitol. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Experimental Protocol: HPLC Purification

Objective: To isolate ¹³C labeled D-Iditol from the reaction mixture containing other ¹³C labeled hexitols.

Instrumentation and Materials:

-

Preparative HPLC system with a refractive index (RI) detector.

-

A suitable column for sugar alcohol separation, such as a strong cation-exchange resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C) or a specialized column like InertSphere Sugar-2[3][4].

-

HPLC-grade deionized water as the mobile phase.

-

The concentrated reaction mixture from the hydrogenation step.

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase (deionized water) at a constant flow rate and temperature (e.g., 0.5-0.6 mL/min and 80-85°C) until a stable baseline is achieved on the RI detector.

-

Injection: Inject a defined volume of the concentrated reaction mixture onto the column.

-

Chromatographic Separation: Elute the sample isocratically with deionized water. The different hexitols will separate based on their interaction with the stationary phase. The expected elution order may need to be determined empirically, but typically for such columns, the order is mannitol, sorbitol, and then iditol, although this can vary.

-

Fraction Collection: Collect fractions corresponding to the different peaks detected by the RI detector.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Product Isolation: Pool the fractions containing pure ¹³C labeled D-Iditol and remove the water by lyophilization to obtain the final product as a white solid.

Characterization and Data Presentation

The identity and purity of the synthesized ¹³C labeled D-Iditol must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for confirming the successful incorporation of the ¹³C label and for structural elucidation. The ¹³C NMR spectrum of ¹³C₆-D-Iditol is expected to show six signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts for the enantiomeric L-Iditol can be used as a reference[5].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the labeled compound. For uniformly labeled ¹³C₆-D-Iditol, the molecular weight will be 188.13 g/mol , which is 6 units higher than the unlabeled compound (182.17 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.

Quantitative Data Summary

The following table summarizes the expected (hypothetical) quantitative data for the synthesis and purification of ¹³C labeled D-Iditol. These values are estimates and would require experimental validation and optimization.

| Parameter | Expected Value | Method of Determination |

| Synthesis | ||

| Starting Material | ¹³C₆-D-Fructose | - |

| Product Composition (Pre-purification) | D-Iditol: ~10-20%D-Sorbitol: ~40-50%D-Mannitol: ~30-40% | HPLC-RI |

| Purification | ||

| Purity of ¹³C₆-D-Iditol | >98% | Analytical HPLC-RI |

| Overall Yield | ~5-15% (from ¹³C₆-D-Fructose) | Gravimetric |

| Characterization | ||

| Molecular Weight (¹³C₆-D-Iditol) | 188.13 g/mol | Mass Spectrometry |

| ¹³C NMR Chemical Shifts (in D₂O) | See Table 2 | ¹³C NMR Spectroscopy |

Table 2: Expected ¹³C NMR Chemical Shifts for ¹³C₆-D-Iditol (based on L-Iditol data) [5]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1, C6 | ~65.4 |

| C2, C5 | ~73.7 |

| C3, C4 | ~74.4 |

Biological Context: Galactokinase Deficiency

D-Iditol is a relevant metabolite in the context of galactokinase deficiency, an inborn error of galactose metabolism. The primary metabolic route for galactose is the Leloir pathway. A defect in the first enzyme of this pathway, galactokinase, leads to the accumulation of galactose, which is then shunted into an alternative pathway where it is reduced to galactitol by aldose reductase. This accumulation of galactitol is a key factor in the pathogenesis of cataracts associated with this disorder[1][6][7]. The accumulation of D-iditol is also observed in this condition.

The following diagram illustrates the Leloir pathway and the alternative pathway that becomes prominent in galactokinase deficiency.

Caption: Metabolic pathway of galactose and the consequences of galactokinase deficiency.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of ¹³C labeled D-Iditol. The successful execution of these protocols would provide researchers with a valuable tool to investigate the role of D-Iditol in health and disease. It is important to emphasize that the described procedures, particularly the reaction conditions for the hydrogenation and the specifics of the HPLC separation, will require experimental optimization to achieve the desired yield and purity. The characterization methods outlined are essential for validating the final product. This guide serves as a starting point for the development of a robust and reproducible method for the production of ¹³C labeled D-Iditol.

References

- 1. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. glsciences.com [glsciences.com]

- 4. glsciences.com [glsciences.com]

- 5. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

Introduction to D-Iditol-13C as a metabolic tracer

An In-depth Technical Guide to D-Iditol-13C as a Novel Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine are commonly utilized tracers for central carbon metabolism, the development of novel tracers is crucial for probing specific enzymatic activities and metabolic routes.[1][2] This guide introduces the potential application of D-Iditol-¹³C as a specialized metabolic tracer. D-Iditol, a six-carbon sugar alcohol, is an isomer of the more common sorbitol.[3] Its metabolism is linked to the polyol pathway, which has implications in various physiological and pathological states, including diabetes and galactokinase deficiency.[4] The use of a ¹³C-labeled version of D-Iditol would allow for precise tracking of its metabolic fate, offering a unique window into the activities of specific dehydrogenases and downstream metabolic pathways. This document provides a hypothetical framework for the synthesis, application, and data interpretation of D-Iditol-¹³C as a metabolic tracer.

Hypothesized Metabolic Fate of D-Iditol

D-Iditol is known to be a substrate for L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), an enzyme that interconverts sugar alcohols and their corresponding ketoses.[5][6] This enzyme catalyzes the NAD⁺-dependent oxidation of L-iditol to L-sorbose and also acts on other sugar alcohols, including D-sorbitol (D-glucitol) to produce D-fructose.[5] Given the substrate promiscuity of this class of enzymes, it is hypothesized that D-Iditol would be oxidized to D-sorbose. D-sorbose can then potentially be phosphorylated by a kinase to enter glycolysis or other related pathways. The proposed primary metabolic conversion is illustrated below.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iditol — Wikipédia [fr.wikipedia.org]

- 4. Iditol - Wikipedia [en.wikipedia.org]

- 5. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for D-Iditol-13C in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux. D-Iditol-13C is a stable isotope-labeled sugar alcohol that can be used as a tracer to investigate the polyol pathway and its connections to central carbon metabolism. This document provides a detailed protocol for the use of this compound in mammalian cell culture experiments, from cell preparation to metabolite analysis. The information presented here is based on general protocols for stable isotope labeling and the known metabolism of related sugar alcohols, adapted for this compound.

Hypothesized Metabolic Pathway of D-Iditol

D-Iditol is a stereoisomer of D-sorbitol (D-glucitol). In mammalian cells, D-sorbitol is metabolized via the polyol pathway. It is hypothesized that D-Iditol enters a similar metabolic route, as depicted in the diagram below. The key enzymes in this pathway are Sorbitol Dehydrogenase (SDH) and a potential Iditol-specific dehydrogenase.

Hypothesized metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for a this compound labeling experiment is outlined below. This workflow covers the major steps from cell culture to data analysis.

A typical experimental workflow for this compound labeling studies.

Experimental Protocols

This section provides a detailed, generalized protocol for a this compound labeling experiment in adherent mammalian cells. This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

-

This compound (ensure isotopic purity is high, >98%)

-

Appropriate basal medium (e.g., DMEM, RPMI-1640) lacking the unlabeled equivalent if applicable.

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize background levels of unlabeled metabolites.[1]

-

Phosphate-Buffered Saline (PBS), sterile

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Cell culture plates or flasks

-

Cell scraper

-

Centrifuge tubes

-

Centrifuge capable of reaching 4°C

Protocol:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).

-

Allow cells to adhere and grow to the desired confluency (typically 70-80%). Ensure consistent cell numbers across all conditions.

-

-

Preparation of Labeling Medium:

-

Prepare the cell culture medium by supplementing the basal medium with dFBS, antibiotics, and other necessary components.

-

Dissolve this compound in the prepared medium to the desired final concentration. A typical starting concentration for isotopic labeling studies can range from the physiological concentration of related metabolites to a higher concentration to ensure sufficient labeling. A concentration range of 1-10 mM is a reasonable starting point for optimization.

-

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a specific duration. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately add ice-cold (-80°C) 80% methanol to the culture vessel.[2] For a 10 cm dish, use approximately 1 ml.

-

Place the culture vessel on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the metabolites, to a new clean tube.

-

The metabolite extract is now ready for analysis or can be stored at -80°C.

-

-

Sample Analysis:

-

Analyze the metabolite extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

LC-MS is generally preferred for the analysis of polar metabolites like sugar alcohols and their derivatives.

-

Data Presentation

The quantitative data from a this compound labeling experiment can be summarized in tables for clear comparison. Below are examples of how to present such data.

Table 1: Isotopic Enrichment of Key Metabolites

This table shows the percentage of the metabolite pool that has been labeled with 13C from this compound at different time points.

| Metabolite | 2 hours | 6 hours | 12 hours | 24 hours |

| This compound | 95.2% | 97.8% | 98.5% | 99.1% |

| L-Sorbose-13C | 15.3% | 45.7% | 75.2% | 88.9% |

| Fructose-6-phosphate-13C | 2.1% | 8.9% | 20.5% | 35.4% |

| 6-Phosphogluconate-13C | 1.5% | 6.3% | 15.8% | 28.1% |

Table 2: Relative Abundance of Labeled Isotopologues of L-Sorbose

This table details the distribution of different isotopologues of L-Sorbose, providing insights into the metabolic pathways. (M+n represents the mass of the metabolite with 'n' 13C atoms).

| Isotopologue | 2 hours | 6 hours | 12 hours | 24 hours |

| M+1 | 5.2% | 12.1% | 22.3% | 30.1% |

| M+2 | 4.8% | 15.3% | 28.9% | 35.2% |

| M+3 | 3.1% | 10.2% | 15.4% | 16.8% |

| M+4 | 1.5% | 5.1% | 6.1% | 4.3% |

| M+5 | 0.5% | 2.0% | 1.8% | 1.5% |

| M+6 | 0.2% | 1.0% | 0.7% | 1.0% |

Conclusion

The protocol and guidelines presented here offer a comprehensive framework for designing and executing cell culture experiments using this compound. By tracing the metabolic fate of this compound, researchers can gain valuable insights into the polyol pathway and its role in cellular metabolism under various physiological and pathological conditions. It is important to note that the provided protocol is a general guideline and should be optimized for the specific cell line and experimental questions being addressed.

References

Application Notes and Protocols for D-Iditol-13C in 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can elucidate the contributions of different pathways to cellular metabolism. While ¹³C-labeled glucose and glutamine are the most common tracers, the use of alternative labeled substrates can provide unique insights into specific metabolic routes.

This document provides detailed application notes and protocols for the use of D-Iditol-¹³C as a novel tracer for ¹³C-MFA. D-Iditol, a six-carbon sugar alcohol, can be metabolized by certain organisms and cell types, offering a unique entry point into central carbon metabolism. By tracing the metabolism of D-Iditol-¹³C, researchers can probe the activity of the polyol pathway and its connections to glycolysis and the pentose phosphate pathway (PPP). These insights are valuable for studying metabolic dysregulation in various diseases, including diabetes and cancer, as well as for metabolic engineering applications.

Principle of D-Iditol-¹³C Metabolic Flux Analysis

The core principle of using D-Iditol-¹³C for MFA lies in its enzymatic conversion to intermediates of central carbon metabolism. The proposed primary metabolic route for D-Iditol involves its oxidation to D-sorbose, which can then be phosphorylated and subsequently isomerized to enter glycolysis or the pentose phosphate pathway.

The key enzymatic steps are:

-

D-Iditol Oxidation: D-Iditol is oxidized to D-sorbose by the enzyme sorbitol dehydrogenase (SDH), an NAD⁺-dependent reaction.

-

D-Sorbose Phosphorylation: D-sorbose is phosphorylated by a kinase to produce sorbose-6-phosphate.

-

Isomerization: Sorbose-6-phosphate is then converted to the glycolytic and PPP intermediate, fructose-6-phosphate.

By supplying cells with a known isotopic isomer of D-Iditol-¹³C (e.g., [U-¹³C₆]D-Iditol or [1,2-¹³C₂]D-Iditol), the ¹³C label will be incorporated into downstream metabolites. The specific labeling patterns (isotopomer distributions) in these metabolites, such as amino acids derived from glycolytic and TCA cycle intermediates or RNA ribose from the PPP, can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational models are then used to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.

Metabolic Pathway of D-Iditol

The metabolic pathway of D-Iditol provides a unique entry into the central carbon metabolism, intersecting with glycolysis and the pentose phosphate pathway. The diagram below illustrates the key conversion steps from D-Iditol to intermediates of these central pathways. Understanding this pathway is crucial for designing and interpreting ¹³C-MFA experiments using D-Iditol-¹³C as a tracer.

Experimental Workflow for ¹³C-MFA using D-Iditol-¹³C

A typical ¹³C-MFA experiment using D-Iditol-¹³C involves several key stages, from cell culture to data analysis. The following diagram outlines a standard experimental workflow. Careful execution of each step is critical for obtaining high-quality data and reliable flux estimates.

Application Note: Quantitative Analysis of D-Iditol-13C in Human Plasma Using High-Resolution Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of D-Iditol-13C in human plasma using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). D-Iditol, a sugar alcohol, and its stable isotope-labeled form, this compound, are important tools for metabolic research, particularly in studies involving the polyol pathway and related metabolic disorders.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices, as it effectively compensates for matrix effects and variations during sample preparation and analysis. This method provides the necessary precision and accuracy for pharmacokinetic studies, metabolic flux analysis, and biomarker discovery.

Introduction

D-Iditol is a six-carbon sugar alcohol (polyol) that plays a role in carbohydrate metabolism. It is an epimer of sorbitol, a key intermediate in the polyol pathway. This pathway, which converts glucose to fructose, has been implicated in the pathophysiology of diabetic complications.[1][2][4] The study of D-Iditol metabolism can provide valuable insights into the activity of enzymes such as D-iditol 2-dehydrogenase and aldose reductase.[5][6][7]

Stable isotope-labeled compounds are indispensable in modern metabolomics and clinical research for achieving accurate and precise quantification of endogenous molecules in complex biological samples.[8][9] Carbon-13 (¹³C) labeled internal standards are chemically identical to their native counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-analysis allows for reliable correction of analytical variability, leading to high-quality quantitative data.

This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma using a high-resolution mass spectrometer. The described workflow is suitable for researchers, scientists, and drug development professionals engaged in metabolic studies.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in human plasma is depicted below. The process involves plasma sample collection, protein precipitation and metabolite extraction, followed by LC-HRMS analysis and data processing.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Sample Preparation

This protocol is designed for the extraction of polar metabolites like D-Iditol from human plasma.

-

Thawing: Thaw frozen human plasma samples on ice to prevent degradation of metabolites.[10][11]

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma. If quantifying endogenous D-Iditol, spike with a known concentration of this compound. If this compound is the analyte of interest, a different suitable internal standard should be used.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.[9][12]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

The separation of the highly polar D-Iditol is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |

| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |

High-Resolution Mass Spectrometry

Analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ mass spectrometer, capable of high mass accuracy and resolution.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Range | m/z 70-1000 |

| Resolution | 70,000 |

| AGC Target | 1e6 |

| Maximum IT | 100 ms |

| Capillary Voltage | 3.5 kV |

| Capillary Temp. | 320°C |

| Sheath Gas | 40 (arbitrary units) |

| Aux Gas | 10 (arbitrary units) |

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison. The following tables provide examples of expected results for the analysis of D-Iditol and this compound.

Table 1: Mass Spectrometric Parameters for D-Iditol and this compound

| Compound | Formula | Exact Mass (m/z) [M-H]⁻ |

| D-Iditol | C₆H₁₄O₆ | 181.0718 |

| This compound | ¹³C₁C₅H₁₄O₆ | 182.0752 |

Table 2: Hypothetical Quantitative Performance Data

| Parameter | Value |

| Retention Time (RT) | ~ 4.5 min |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-105% |

Metabolic Pathway Context

This compound can be used as a tracer to study the flux through the polyol pathway and related metabolic routes. The diagram below illustrates a simplified metabolic pathway involving D-Iditol. By introducing this compound, researchers can track its conversion to downstream metabolites, providing insights into enzyme kinetics and pathway dynamics under various physiological and pathological conditions.

Caption: Simplified polyol pathway and D-Iditol metabolism.

Conclusion

The method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma using LC-HRMS. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the use of a stable isotope-labeled internal standard, ensures high-quality and reproducible results. This methodology is a valuable tool for researchers in metabolomics, clinical chemistry, and drug development, enabling precise investigation of the polyol pathway and its role in health and disease.

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Enzyme Activity Measurement for D-iditol 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Polyol dehydrogenases. 3. Galactitol dehydrogenase and D-iditol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 9. researchgate.net [researchgate.net]

- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: LC-MS Methods for the Separation and Quantification of D-Iditol-¹³C from its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Iditol is a six-carbon sugar alcohol (polyol), and like other alditols, it exists as one of several stereoisomers, including L-Iditol (its enantiomer) and diastereomers such as Sorbitol (D-glucitol), Mannitol, and Galactitol. The subtle structural differences among these isomers, coupled with their high polarity and lack of a UV chromophore, present significant analytical challenges. Accurate separation and quantification are critical in various fields, from metabolic research to pharmaceutical formulation, where specific isomers can have vastly different biological activities or serve as key biomarkers.

The use of a stable isotope-labeled internal standard, such as D-Iditol-¹³C, is the gold standard for robust quantification by mass spectrometry.[1][2] It co-elutes with the target analyte, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.[3]

This application note details two primary liquid chromatography-mass spectrometry (LC-MS) protocols for the effective separation of D-Iditol from its key isomers: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for diastereomeric separation and a Chiral Chromatography method for enantiomeric resolution.

Isomeric Relationships of D-Iditol

The separation strategy depends on the type of isomerism. D-Iditol has several common isomers, and understanding their relationship is key to selecting the appropriate chromatographic method.

Caption: Logical relationship between D-Iditol and its common isomers.

Experimental Workflow

A systematic workflow is essential for reliable analysis. This involves careful sample preparation, selection of the appropriate LC separation technique, and optimization of MS/MS detection parameters for both the labeled internal standard and the target analytes.

Caption: General experimental workflow for LC-MS analysis of D-Iditol.

Protocol 1: Diastereomer Separation using HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds like sugar alcohols.[4] It provides excellent selectivity for diastereomers such as sorbitol, mannitol, and iditol.

A. Sample Preparation

-

Spiking: To 100 µL of sample (e.g., plasma, urine), add the D-Iditol-¹³C₆ internal standard (IS) to a final concentration of approximately 3 µM.[5]

-

Protein Precipitation: Add 900 µL of an ice-cold extraction solution (80% methanol, 20% water containing 10 mM ammonium acetate, pH 8) to the sample.[5]

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Dilution: Transfer the supernatant to a new tube and dilute with an equal volume of mass spectrometry-grade water prior to injection.[5]

B. LC-MS/MS Method

The following table summarizes the recommended starting conditions, which should be optimized for your specific instrument and isomer set.

| Parameter | Recommended Conditions |

| LC System | UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent polymer-based amino HILIC column.[5] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2 |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic: 75% B.[5] A shallow gradient (e.g., 80% to 70% B over 15 min) may improve separation of closely eluting isomers. |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 40°C (Temperature can be adjusted to optimize selectivity) |

| Injection Volume | 5-10 µL |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| MS Source Temp. | 650°C[5] |

| Ion Spray Voltage | -4500 V[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

C. MS/MS Transitions (MRM)

For quantification, specific precursor-to-product ion transitions are monitored. Since sugar alcohols can form adducts, monitoring the [M+CH₃COO]⁻ or [M-H]⁻ adduct is common. The transitions below are suggested starting points.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| D-Iditol (unlabeled) | 181.1 | 89.0 | [M-H]⁻ transition.[5] Other fragments like 71.0, 101.0 may be monitored. |

| Sorbitol/Mannitol | 181.1 | 89.0 | Same transition as Iditol; separation is chromatographic.[5] |

| D-Iditol-¹³C₆ (IS) | 187.1 | 92.0 | [M-H]⁻ transition for the fully labeled standard.[5] |

Note: The exact m/z values should be confirmed by direct infusion of standards. Collision energies must be optimized for each transition to maximize signal intensity.

Protocol 2: Enantiomeric Separation using Chiral LC-MS

Separating enantiomers (e.g., D-Iditol from L-Iditol) requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP). Adapting chiral methods for MS compatibility is crucial, often requiring volatile mobile phase additives.[6]

A. Sample Preparation

Sample preparation is similar to the HILIC method. Ensure final solvent is compatible with the chiral mobile phase (typically normal phase or polar organic mode). If derivatization is used to enhance separation, the protocol must be adjusted accordingly.[7]

B. Chiral LC-MS/MS Method

Selecting the right CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point for separating polyols.

| Parameter | Recommended Conditions |

| LC System | UHPLC/HPLC system capable of handling normal phase or polar organic solvents, coupled to a mass spectrometer |

| Column | Chiral stationary phase column, e.g., CHIROBIOTIC V2 or a polysaccharide-based column like Chiralpak series.[8] |

| Mobile Phase | Polar Organic Mode: Acetonitrile/Methanol/Acetic Acid/Ammonia (e.g., 90:10:0.1:0.1 v/v/v/v). Normal Phase: Hexane/Ethanol (e.g., 90:10 v/v). Mobile phase choice is highly CSP-dependent. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25°C (Lower temperatures often improve chiral resolution) |

| Injection Volume | 5 µL |

| MS Parameters | Identical to the HILIC method (ESI Negative, MRM mode). Ensure mobile phase additives are MS-compatible. |

C. Expected Data & Quantification

Upon successful separation, D-Iditol-¹³C₆ will co-elute with unlabeled D-Iditol, while other isomers (L-Iditol, Sorbitol, etc.) will have distinct retention times. Quantification is performed by constructing a calibration curve based on the peak area ratio of the unlabeled analyte to the ¹³C-labeled internal standard.

Quantitative Data Summary (Hypothetical)

The following table illustrates the type of data expected from a successful HILIC separation of D-Iditol and its common diastereomers.

| Compound | Retention Time (min) | Resolution (Rs) vs. D-Iditol | MRM Transition (m/z) |

| Mannitol | 8.5 | 2.1 | 181.1 → 89.0 |

| Galactitol | 9.2 | 1.5 | 181.1 → 89.0 |

| D-Iditol | 10.1 | - | 181.1 → 89.0 |

| D-Iditol-¹³C₆ (IS) | 10.1 | - | 187.1 → 92.0 |

| Sorbitol | 10.8 | 1.6 | 181.1 → 89.0 |

Resolution (Rs) values greater than 1.5 indicate baseline separation.

The separation and quantification of D-Iditol-¹³C and its isomers can be successfully achieved using targeted LC-MS/MS methods. A HILIC-based approach is highly effective for resolving common diastereomers like sorbitol and mannitol. For the separation of enantiomers such as L-Iditol, a dedicated chiral chromatography method is required. In all cases, the use of a stable isotope-labeled internal standard like D-Iditol-¹³C is paramount for achieving the highest level of accuracy and precision in quantitative studies. The protocols provided herein serve as a robust starting point for method development and can be adapted to suit specific instrumentation and research needs.

References

- 1. 13C Labeled internal standards | LIBIOS [libios.fr]

- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

- 6. osti.gov [osti.gov]

- 7. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for D-Iditol-13C Tracing of the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathway dynamics and quantifying flux rates. While various 13C-labeled glucose tracers are conventionally used to study the pentose phosphate pathway (PPP), non-glucose tracers offer alternative perspectives on carbon metabolism. This document provides detailed application notes and protocols for the use of D-Iditol-13C as a tracer to investigate the PPP.

D-Iditol, a six-carbon sugar alcohol, can be metabolized through the polyol pathway. This pathway intersects with glycolysis and the pentose phosphate pathway, making this compound a potentially valuable tool for probing specific enzymatic steps and cofactor utilization. The protocols outlined below are based on established methodologies for stable isotope tracing and have been adapted for the use of this compound.

Note: Specific quantitative data for this compound tracing of the pentose phosphate pathway is not extensively available in published literature. The quantitative data presented in this document is illustrative and intended to demonstrate the expected outcomes of such experiments. Researchers should perform initial pilot studies to establish optimal experimental conditions and validate findings in their specific model systems.

Metabolic Rationale for this compound Tracing

D-Iditol enters cellular metabolism and can be converted to fructose. This conversion is catalyzed by sorbitol dehydrogenase, an enzyme that can act on various L-iditols. Fructose can then be phosphorylated to fructose-6-phosphate, a key intermediate in both glycolysis and the non-oxidative branch of the pentose phosphate pathway. By tracing the incorporation of 13C from D-Iditol into PPP metabolites, researchers can gain insights into the activity of the non-oxidative PPP and its interplay with the polyol pathway. A key aspect of this tracing strategy is its interaction with the cellular redox state, particularly the consumption of NADPH by aldose reductase in the polyol pathway, which is a critical product of the oxidative PPP.

Key Applications

-

Assessing Non-Oxidative PPP Activity: Tracing the entry of 13C from D-Iditol into PPP intermediates such as ribose-5-phosphate and sedoheptulose-7-phosphate can help quantify the flux through the non-oxidative branch of the pathway.

-

Investigating the Polyol Pathway and its Interaction with the PPP: The use of this compound allows for the simultaneous study of the polyol pathway and its influence on the PPP, particularly in the context of diseases like diabetes where the polyol pathway is upregulated.

-

Evaluating Therapeutic Interventions: These protocols can be used to assess the impact of drug candidates on the PPP and polyol pathway activity in various disease models.

Experimental Protocols

Protocol 1: In Vitro this compound Tracing in Cultured Cells

This protocol describes the general procedure for tracing the metabolism of this compound in adherent cell cultures.

Materials:

-

Adherent cells of interest (e.g., cancer cell line, primary hepatocytes)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-[U-13C6]Iditol (or other specifically labeled variant)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, LC-MS grade

-

Chloroform, ice-cold

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Tracer Introduction:

-

Prepare labeling medium by supplementing glucose-free culture medium with D-[U-13C6]Iditol at a final concentration relevant to the experimental question (e.g., 5-10 mM). Standard medium components like dialyzed FBS and antibiotics should be added.

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed glucose-free medium.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal incubation time should be determined empirically, but a time course of 1, 4, 8, and 24 hours is a good starting point.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol and scraping the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add ice-cold water and chloroform to achieve a final solvent ratio of methanol:water:chloroform of 2:2:1.

-

Vortex the mixture vigorously for 10 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully collect the upper aqueous phase containing polar metabolites into a new tube.

-

Dry the aqueous extract using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the reconstituted samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites.

-

Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the target metabolites (e.g., Selected Reaction Monitoring (SRM) or high-resolution full scan).

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of the target metabolites.

-

Correct for the natural abundance of 13C.

-

Calculate the Mass Isotopologue Distribution (MID) for each metabolite.

-

Use the MID data to infer relative pathway activities and fluxes.

-

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Mass Isotopologue Distribution (MID) of Key PPP Metabolites after D-[U-13C6]Iditol Tracing

Application Notes and Protocols for In Vivo D-Iditol-13C Labeling in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as D-Iditol-13C is a powerful technique for tracing the metabolic fate of specific molecules in vivo. This application note provides a detailed protocol for conducting this compound labeling studies in mouse models. While D-Iditol is a sugar alcohol, its metabolic pathways are not as extensively characterized as the closely related sorbitol pathway.[1][2][3][4] L-Iditol is a known substrate for sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), which converts it to L-sorbose.[5] The in vivo metabolism of D-Iditol is less clear, and these protocols are designed to serve as a foundational methodology for investigating its metabolic contributions in various physiological and pathological states.

The protocols outlined below are based on established principles of in vivo stable isotope tracing in murine models and can be adapted for specific research questions.[6][7][8][9][10]

Metabolic Context: The Polyol Pathway

While the direct metabolic pathway of D-Iditol is not extensively documented in mammalian systems, it is structurally related to sorbitol, a key intermediate in the polyol pathway. This pathway, also known as the sorbitol-aldose reductase pathway, converts glucose to fructose in two steps.[1][3] Under hyperglycemic conditions, this pathway can become overactivated, contributing to diabetic complications.[2][3][4] Understanding the potential interactions of D-Iditol with enzymes of the polyol pathway, such as sorbitol dehydrogenase, is a key area of investigation.[5][11][12][13]

Caption: The Polyol Pathway converts glucose to fructose.

Experimental Workflow

A typical in vivo this compound labeling experiment follows a structured workflow from animal preparation to data analysis. This ensures reproducibility and high-quality data acquisition.

Caption: General workflow for in vivo stable isotope tracing.

Quantitative Data Summary

The following table provides generalized quantitative parameters for in vivo this compound labeling studies in mice. These values are based on typical stable isotope tracing experiments and should be optimized for specific experimental goals.[8][14][15][16]

| Parameter | Recommendation | Notes |

| Mouse Strain | C57BL/6J, BALB/c, or specific disease model | Ensure consistency within and between experimental groups. |

| Age/Weight | 8-12 weeks / 20-25 g | Age and weight can influence metabolic rates. |

| Acclimation | Minimum 1 week | Allows mice to adapt to the housing environment. |

| Fasting | 4-6 hours (optional) | Can reduce background levels of endogenous metabolites. |

| This compound Purity | >98% | High isotopic and chemical purity is critical. |

| Tracer Dosage | 1-5 mg/g body weight | Dosage may need to be optimized based on preliminary studies. |

| Administration Route | Intravenous (IV), Intraperitoneal (IP), Oral Gavage | IV provides rapid systemic distribution. IP is a common alternative. Oral gavage is suitable for studying gut absorption. |

| Infusion/Injection Volume | 100-200 µL | Keep volumes consistent. |

| Labeling Duration | 15 minutes - 24 hours | Short durations are for rapid turnover pools; longer durations for slower pathways. |

| Blood Sampling Time Points | 5, 15, 30, 60, 120 minutes post-injection | For pharmacokinetic analysis of the tracer. |

| Tissues for Harvest | Liver, Kidney, Brain, Muscle, Adipose, Tumor | Dependent on the research question. |

Experimental Protocols

Animal Preparation

-

Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Fasting (Optional): To reduce variability from recent food intake, fast mice for 4-6 hours before tracer administration. Ensure continued access to water.[15]

This compound Tracer Preparation

-

Reconstitution: Prepare a sterile stock solution of this compound in saline or phosphate-buffered saline (PBS). The concentration will depend on the target dosage and injection volume. A typical stock solution might be 25-50 mg/mL.

-

Sterilization: Filter-sterilize the tracer solution through a 0.22 µm syringe filter into a sterile vial.

Tracer Administration

-

Intravenous (IV) Injection:

-

Gently restrain the mouse, for example, in a restraining tube.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Inject the prepared this compound solution slowly and steadily into a lateral tail vein.[8]

-

-

Intraperitoneal (IP) Injection:

-

Hold the mouse securely with its head tilted downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the tracer solution.

-

-

Oral Gavage:

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently guide the needle along the roof of the mouth and down the esophagus into the stomach.

-

Administer the tracer solution slowly.

-

Sample Collection

-

Blood Collection:

-

For time-course studies, collect small volumes of blood (20-30 µL) from the tail vein or saphenous vein at predetermined time points.

-

Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

-

Tissue Harvesting:

-

At the designated experimental endpoint, euthanize the mouse using a humane and rapid method (e.g., cervical dislocation followed by decapitation or CO2 asphyxiation).

-

Quickly dissect the tissues of interest.

-

Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolic activity.[15]

-

Store frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction and Analysis

-

Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize to a fine powder using a cryogenic grinder.

-

Extraction:

-

Weigh a small amount of the frozen tissue powder (10-50 mg).

-

Add a cold extraction solvent (e.g., 80% methanol). The volume should be proportional to the tissue weight.

-

Homogenize the sample using a bead beater or sonicator, keeping the sample cold.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Analyze the isotopic enrichment of D-Iditol and its potential downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation

The analysis of 13C labeling patterns can reveal the relative activities of metabolic pathways.[17][18][19] By measuring the mass isotopologue distributions of downstream metabolites, it is possible to trace the contribution of this compound to various metabolic pools. Metabolic flux analysis (MFA) can be employed for a more quantitative interpretation of the data, providing rates of metabolic reactions.[20][21][22][23]

Conclusion

This document provides a comprehensive set of protocols and application notes for conducting in vivo this compound labeling studies in mouse models. While the specific metabolic fate of D-Iditol requires further investigation, these methodologies provide a robust framework for researchers to explore its role in health and disease. Careful experimental design and optimization are crucial for obtaining high-quality, interpretable data.

References

- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyol pathway - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope labeling for proteomic analysis of tissues in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable isotope labeling in mammals | Silantes [silantes.com]

- 11. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eclinpath.com [eclinpath.com]

- 13. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 23. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

Application of D-Iditol-13C in Studying Potential Antitumor Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid proliferation, survival, and metastasis. The polyol pathway, a two-step metabolic route that converts glucose to fructose via a sorbitol intermediate, has emerged as a significant contributor to cancer progression. Increased flux through this pathway has been linked to epithelial-to-mesenchymal transition (EMT), enhanced cancer cell aggressiveness, and resistance to therapy.[1][2] D-Iditol, a sugar alcohol and an epimer of sorbitol, can potentially be metabolized by the enzymes of the polyol pathway, making its isotopically labeled form, D-Iditol-13C, a valuable tool for tracing metabolic flux and investigating the pathway's role in cancer.

These application notes provide a framework for utilizing this compound to study the polyol pathway's contribution to tumorigenesis and to explore its potential as a therapeutic target. By tracing the fate of the 13C label, researchers can quantify the metabolic flux through this pathway and its downstream effects on central carbon metabolism and related signaling cascades.

Principle of the Method

The core of this method involves introducing this compound into a biological system (cancer cell culture or an in vivo model) and tracking the incorporation of the 13C isotope into downstream metabolites. D-Iditol is a stereoisomer of sorbitol (D-glucitol) and L-iditol. The key enzyme in the second step of the polyol pathway, sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), is known to act on various sugar alcohols, including L-iditol and D-glucitol.[3][4][5] It is plausible that D-Iditol can also be a substrate for this or a similar dehydrogenase, which would convert it to a corresponding ketose.

By using D-Iditol labeled with 13C, the flow of carbon from this polyol into other metabolic pathways can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for analyzing the 13C enrichment in sugars and sugar alcohols after chemical derivatization.[6][7][8] The mass isotopomer distribution (MID) of key metabolites provides quantitative data on the relative pathway activities. This stable isotope tracing approach allows for a dynamic view of cancer cell metabolism, offering insights that cannot be obtained from static metabolomic profiles alone.

Applications

-

Quantifying Polyol Pathway Flux: this compound can be used to measure the metabolic flux through the polyol pathway in various cancer models. This can help in understanding how different cancer types or genotypes utilize this pathway.

-

Investigating Downstream Metabolic Fates: Tracing the 13C label from D-Iditol can reveal how the polyol pathway contributes carbon to glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways (e.g., nucleotide and lipid synthesis).

-

Elucidating Links to Signaling Pathways: The metabolic activity of the polyol pathway has been shown to influence key cancer-related signaling pathways, including Transforming Growth Factor-beta (TGF-β) and potentially the PI3K/Akt pathway.[1][2][9][10] this compound can be used to study how metabolic flux through this pathway impacts these signaling networks.

-

Screening for Potential Therapeutic Targets: By understanding the reliance of cancer cells on the polyol pathway, this compound can be used in studies to evaluate the efficacy of inhibitors targeting enzymes like aldose reductase and sorbitol dehydrogenase.

Experimental Workflow

The general workflow for a this compound stable isotope tracing experiment is depicted below. This involves cell culture or an in vivo model, introduction of the labeled substrate, quenching of metabolism, metabolite extraction, and analysis by GC-MS, followed by data analysis to determine 13C enrichment and metabolic flux.

Caption: General experimental workflow for this compound tracing.

Signaling Pathways

The activity of the polyol pathway, which can be traced using this compound, has been shown to intersect with critical signaling pathways that drive cancer progression. Understanding these connections can reveal novel therapeutic vulnerabilities.

Polyol Pathway and TGF-β Signaling

Increased glucose flux through the polyol pathway can promote EMT through autocrine TGF-β stimulation.[1] This creates a feedback loop where TGF-β signaling can further modulate cancer metabolism. Tracing with this compound can help elucidate the metabolic prerequisites for TGF-β-driven cancer cell invasion and metastasis.

Caption: Interaction between the Polyol Pathway and TGF-β signaling.

Potential Link to PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival in cancer.[3][11] While direct links are still under investigation, metabolic changes induced by the polyol pathway, such as alterations in glucose and fructose metabolism, could potentially impact the PI3K/Akt pathway, which is highly responsive to the metabolic state of the cell. This compound tracing studies could provide valuable data to explore this putative connection.

Caption: Putative link between the Polyol Pathway and PI3K/Akt signaling.

Experimental Protocols

Protocol 1: In Vitro 13C Tracing in Cancer Cell Lines

This protocol outlines the procedure for tracing the metabolism of this compound in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Ice-cold 80% methanol

-

Cell scrapers

-

Centrifuge

-

Lyophilizer

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

-

GC-MS system

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Media Preparation: Prepare the experimental medium by supplementing glucose-free DMEM or RPMI with dialyzed FBS and the desired concentration of this compound (e.g., 1-10 mM). A control medium with unlabeled D-Iditol should also be prepared.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound containing medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation.

-

-

Metabolite Extraction:

-

At each time point, place the 6-well plate on ice.

-

Aspirate the medium and quickly wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for GC-MS:

-

Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

-

Derivatize the dried metabolites by first adding methoxyamine hydrochloride in pyridine and incubating, followed by the addition of a silylating agent like BSTFA and further incubation.

-

-

GC-MS Analysis:

-

Inject the derivatized samples into the GC-MS.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopomers of the target metabolites.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass spectra compared to standards.

-

Correct the raw mass isotopomer distributions for the natural abundance of 13C.

-

Calculate the percentage of 13C enrichment for each metabolite at each time point.

-

Protocol 2: In Vivo 13C Tracing in a Mouse Xenograft Model

This protocol describes the administration of this compound to mice bearing tumor xenografts to study tumor metabolism in an in vivo context.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Tumor cells for xenograft implantation

-

Sterile this compound solution in saline

-

Surgical tools for tumor resection

-

Liquid nitrogen

-

Homogenizer

-

Materials for metabolite extraction and GC-MS analysis as in Protocol 1.

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice. Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter).[9]

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline (e.g., 25% w/v).

-

Administer the this compound solution to the mice via tail vein injection or intraperitoneal injection. A bolus injection followed by a continuous infusion can help achieve a steady state of the tracer in the plasma. The infusion duration can range from 30 minutes to several hours.[6][9]

-

-

Tissue Collection:

-

At the end of the infusion period, euthanize the mouse according to approved protocols.

-

Quickly resect the tumor and, if desired, adjacent normal tissue and other organs (e.g., liver, kidney).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue samples.

-

Homogenize the tissues in ice-cold 80% methanol.

-

Follow the metabolite extraction procedure as described in Protocol 1 (steps 4.4 to 4.7).

-

-

Sample Preparation and GC-MS Analysis:

-

Follow the procedures for sample derivatization and GC-MS analysis as outlined in Protocol 1 (steps 5 and 6).

-

-

Data Analysis:

-

Analyze the GC-MS data to determine the 13C enrichment in metabolites from the tumor and other tissues, as described in Protocol 1 (step 7).

-

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate comparison between different experimental conditions. Tables are an effective way to summarize the percentage of 13C enrichment in key metabolites.

Table 1: Hypothetical 13C Enrichment in Metabolites of A549 Lung Cancer Cells after Incubation with 10 mM this compound for 8 Hours.

| Metabolite | Pathway | Average 13C Enrichment (%) | Standard Deviation (%) |

| D-Iditol | Polyol Pathway | 98.5 | 0.5 |

| Fructose | Polyol Pathway / Glycolysis | 45.2 | 3.1 |

| Glucose-6-Phosphate | Glycolysis / PPP | 15.8 | 1.9 |

| Lactate | Glycolysis | 25.6 | 2.5 |

| Citrate | TCA Cycle | 10.2 | 1.1 |

| Malate | TCA Cycle | 12.5 | 1.4 |

Table 2: Hypothetical 13C Enrichment in Metabolites from In Vivo Xenograft Tumors and Adjacent Normal Tissue after this compound Infusion.

| Metabolite | Tissue Type | Average 13C Enrichment (%) | Standard Deviation (%) |

| Fructose | Tumor | 30.8 | 4.2 |

| Normal Tissue | 5.2 | 1.1 | |

| Lactate | Tumor | 18.9 | 3.5 |

| Normal Tissue | 4.1 | 0.9 | |

| Citrate | Tumor | 8.1 | 1.5 |

| Normal Tissue | 2.3 | 0.6 |

These tables allow for a direct comparison of metabolic flux into different pathways and between different biological samples, providing insights into the metabolic reprogramming of cancer cells.

References

- 1. TGFβ-induced metabolic reprogramming during epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polyol pathway and nuclear ketohexokinase A signaling drive hyperglycemia-induced metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EC 1.1.1.14 [iubmb.qmul.ac.uk]

- 5. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylic sugar derivatives for GC/MS analysis of 13C-enrichment during carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGF-β in Cancer: Metabolic Driver of the Tolerogenic Crosstalk in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β signaling in the tumor metabolic microenvironment and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve signal-to-noise in D-Iditol-13C NMR spectra

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in D-Iditol-13C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum so low?

A1: Low signal-to-noise is a common challenge in 13C NMR spectroscopy for several reasons. The 13C isotope has a low natural abundance of only 1.1%.[1][2] This means that only about 1 in 100 carbon atoms in your D-Iditol sample is NMR-active.[1] Additionally, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton, resulting in inherently weaker NMR signals.[2] For molecules like D-Iditol, which are polyols, issues such as long relaxation times (T1) for certain carbons can further diminish signal intensity during rapid acquisition.

Q2: How can I increase the concentration of my D-Iditol sample to improve the signal?

A2: Increasing the sample concentration is a direct way to improve the signal-to-noise ratio. Consider the following approaches:

-

Reduce Solvent Volume: Ensure you are using the minimum solvent volume necessary for your NMR tube and spectrometer. For many standard 5 mm NMR tubes, a solvent volume of 500 µL is sufficient.[3] Using excessive solvent unnecessarily dilutes your sample.[3]

-

Use Shigemi Tubes: If you have a limited amount of D-Iditol, using a Shigemi tube can reduce the required sample volume to as little as 200-250 µL, thereby increasing the effective concentration.[4][5]

-

Check Solubility: If D-Iditol solubility is a limiting factor in your chosen deuterated solvent, explore alternative solvents in which it is more soluble.

Q3: What are the most critical acquisition parameters to optimize for this compound NMR?

A3: The most critical parameters to optimize are the number of scans (NS), the relaxation delay (D1), the acquisition time (AQ), and the pulse angle (P1). A careful balance of these parameters is essential for maximizing signal intensity in a given experiment time.[6]

Q4: How does increasing the number of scans (NS) improve the signal-to-noise ratio?

A4: Signal averaging is a powerful technique to enhance the signal-to-noise ratio.[1] By acquiring multiple scans and adding them together, the coherent signals of the D-Iditol carbons add up, while the random electronic noise tends to cancel out.[1][7] The signal-to-noise ratio improves proportionally to the square root of the number of scans.[7][8] Therefore, doubling the signal-to-noise ratio requires a four-fold increase in the number of scans and, consequently, the experiment time.

Q5: What is the Nuclear Overhauser Effect (NOE), and how can it benefit my D-Iditol spectrum?

A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR of organic molecules like D-Iditol, irradiating the protons (1H) during the relaxation delay can enhance the signal intensity of the attached carbons.[6] This technique, known as proton decoupling, can increase the 13C signal by as much as 200%.[6] Standard 13C NMR pulse programs, such as zgpg30 or zgdc30 on Bruker instruments, incorporate proton decoupling to take advantage of the NOE.[6]

Q6: Can a paramagnetic relaxation agent help improve the signal in my D-Iditol experiment?

A6: Yes, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be beneficial, especially for quaternary carbons or carbons with long relaxation times (T1).[4][8] These agents reduce the T1 values, allowing for a shorter relaxation delay (D1) between scans.[9][10] This enables more scans to be acquired in a given amount of time, leading to an improved signal-to-noise ratio.[11]

Troubleshooting Guides

Issue 1: Weak or missing carbon signals.

This is a common issue, particularly for quaternary carbons or carbons with long relaxation times.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weak or missing signals.

Issue 2: Excessive experiment time for adequate signal-to-noise.

Long experiment times can be a significant bottleneck. The goal is to achieve the best possible signal-to-noise in the shortest amount of time.

Optimization Strategy:

Caption: Strategy for reducing experiment time.

Experimental Protocols

Protocol 1: Standard 13C NMR for D-Iditol

This protocol is a good starting point for routine analysis.

-

Sample Preparation: Dissolve 20-50 mg of D-Iditol in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Filter the solution into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity.

-

Tune and match the 13C probe.

-

-

Acquisition Parameters (Bruker Example):

-

Pulse Program: zgpg30 (or zgdc30) for proton-decoupled spectra with NOE.[6]

-

Number of Scans (NS): Start with 1024 scans and increase as needed.

-

Relaxation Delay (D1): 2.0 seconds.[6]

-

Acquisition Time (AQ): 1.0 second.[6]

-

Pulse Angle (P1): Use a 30° pulse angle.

-

Receiver Gain (RG): Adjust automatically using rga.

-

-

Processing:

-

Apply Fourier transformation.

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard.

-

Protocol 2: Optimized 13C NMR for Low Concentration D-Iditol

This protocol is designed for samples with low concentrations or when signal is particularly weak.

-